molecular formula C11H19NO4 B1488538 4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid CAS No. 1247693-87-3

4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1488538
CAS No.: 1247693-87-3
M. Wt: 229.27 g/mol
InChI Key: ASVLPJJAYVEXTH-UHFFFAOYSA-N
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Description

4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its unique structure, which includes an ethoxy group attached to the piperidine ring and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxypiperidin-1-yl)-4-oxobutanoic acid typically involves the following steps:

  • Formation of Piperidine Derivative: The starting material is often a piperidine derivative, which undergoes alkylation to introduce the ethoxy group.

  • Oxidation Reaction: The piperidine derivative is then oxidized to introduce the carboxylic acid group at the appropriate position.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with additional functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the role of piperidines in various biological processes.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-ethoxypiperidin-1-yl)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological activity.

Comparison with Similar Compounds

4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid can be compared with other similar compounds, such as:

  • 4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

  • 4-(4-Propoxypiperidin-1-yl)-4-oxobutanoic acid: Similar structure but with a propoxy group instead of an ethoxy group.

These compounds share similarities in their core structure but differ in the nature of the substituent attached to the piperidine ring, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

4-(4-ethoxypiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-2-16-9-5-7-12(8-6-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVLPJJAYVEXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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